REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[C:4]([N+:10]([O-])=O)[C:3]=1[NH2:13].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:22](OC)(OC)OC.CN(C=O)C>C(O)(=O)C>[Cl:1][C:2]1[C:3]2[N:13]=[CH:22][NH:10][C:4]=2[CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8] |f:1.2.3|
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Name
|
|
Quantity
|
0.25 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0.907 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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C(OC)(OC)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 23° C.
|
Type
|
CUSTOM
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Details
|
partitioned between EtOAc and saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=2NC=NC21)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.098 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |